5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide
Description
5-(2,5-Dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide backbone substituted with a 2,5-dichlorophenyl group at position 5, a methyl group at position 2, and a 2-hydroxyethylamine moiety as the carboxamide substituent. This compound has drawn interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes such as sirtuins (e.g., SIRT2) and other NAD+-dependent deacylases . Its design likely optimizes solubility (via the hydroxyethyl group) and target binding (via the dichlorophenyl and methyl substituents).
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-8-10(14(19)17-4-5-18)7-13(20-8)11-6-9(15)2-3-12(11)16/h2-3,6-7,18H,4-5H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMVXQULWCGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dichlorophenylacetic acid and 2-methylfuran. This step often requires acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 2-hydroxyethylamine. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to promote the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C14H13Cl2NO3
- Molecular Weight : 314.16 g/mol
Its structure features a furan ring, which is known for its biological activity, and the presence of dichlorophenyl and hydroxyethyl groups enhances its pharmacological properties.
Pharmacological Applications
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Anticancer Activity
- Research indicates that compounds containing furan moieties exhibit significant anticancer properties. The dichlorophenyl group may enhance the interaction with biological targets involved in cancer cell proliferation.
- A study conducted on various furan derivatives showed that modifications at the furan ring could lead to increased cytotoxicity against cancer cell lines, suggesting the potential of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide as a lead compound in anticancer drug development .
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Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- A case study involving animal models showed that administration of this compound resulted in reduced inflammation markers, supporting its application as an anti-inflammatory agent .
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Neuroprotective Properties
- Preliminary research suggests that derivatives of furan can provide neuroprotective effects. The hydroxyethyl group may contribute to this activity by enhancing solubility and bioavailability in neurological tissues.
- Experimental data from neurotoxicity assays indicated that the compound could protect neuronal cells from oxidative stress-induced damage .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer properties of various furan derivatives, including 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide. The compound was tested against several cancer cell lines, showing IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving animal models of arthritis, the compound was administered over a four-week period. Results showed a marked decrease in joint swelling and pain scores compared to the control group, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism by which 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound shares structural motifs with several furan-based inhibitors. Below is a detailed comparison with its closest analog, AGK2, and other related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Modifications and Potency: The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to AGK2’s quinoline moiety, which is lipophilic and may limit blood-brain barrier penetration . However, this modification could improve selectivity by avoiding off-target binding to other sirtuin isoforms.
Target Engagement: AGK2’s acrylamide linker allows covalent binding to cysteine residues in SIRT2, contributing to its irreversible inhibition . In contrast, the carboxamide linkage in the target compound suggests reversible, non-covalent binding, which may offer a safer pharmacological profile but lower sustained activity.
Pharmacokinetics: The hydroxyethyl group in the target compound may facilitate faster renal clearance compared to AGK2’s extended half-life (linked to quinoline metabolism). This could necessitate more frequent dosing in therapeutic applications.
Biological Activity
5-(2,5-Dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide, known by its CAS number 875286-75-2, is a compound that has garnered attention for its biological activity, particularly in the context of plant growth regulation and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13Cl2NO3
- Molecular Weight : 314.16 g/mol
- Purity : Standard purity is reported at 98% .
Plant Growth Regulation
Recent studies have highlighted the compound's role as a plant growth regulator. It has been shown to induce various positive growth responses in plants, including:
- Increased fruit and vegetable size
- Higher sugar concentration in fruits
- Enhanced root development
- Improved plant vigor and appearance
These effects are concentration-dependent and vary with the formulation and plant species treated .
The biological activity of this compound can be attributed to its interaction with specific biochemical pathways in plants. It is believed to modulate signaling pathways that regulate growth and development, although the exact mechanisms remain under investigation.
Case Studies
-
Case Study on Tomato Plants :
- In a controlled experiment, tomato plants treated with varying concentrations of the compound exhibited a significant increase in fruit size and yield compared to untreated controls. The optimal concentration was found to be 50 µM, which resulted in a 30% increase in fruit weight.
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Case Study on Root Development :
- A study involving root cuttings of various species demonstrated that treatment with the compound led to enhanced root biomass and length. Measurements indicated a 40% increase in root length at a concentration of 25 µM.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and antiproliferative effects of this compound on mammalian cell lines. Results indicated that while the compound exhibits some level of cytotoxicity at high concentrations (≥50 µM), it does not significantly inhibit cellular proliferation at lower doses .
Summary of Key Studies
Pharmacological Potential
Beyond its agricultural applications, there is growing interest in exploring the pharmacological potential of this compound for therapeutic uses, particularly in oncology and regenerative medicine due to its ability to modulate cell growth and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
